5-chloro-2-({4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole
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Overview
Description
5-chloro-2-({4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole is a useful research compound. Its molecular formula is C22H27ClN6O and its molecular weight is 426.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the synthesis of new heterocyclic compounds, notably through reactions involving indole derivatives with triazole-thioles, leading to compounds such as triazolo(thiadiazepino)indoles. These compounds' structures were confirmed using techniques like single crystal X-ray diffraction, indicating the potential for creating complex molecules with specific properties (Vikrishchuk et al., 2019).
Antimicrobial and Antifungal Activities
A notable application of related compounds is their antimicrobial and antifungal properties. Studies have synthesized novel compounds with triazole and indole moieties, evaluating their effectiveness against various microorganisms. For instance, compounds such as 3-(2-methyl-1H-indol-3-yl)-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have shown significant antimicrobial activity, highlighting the potential for these molecules in developing new antimicrobial agents (Gomha & Riyadh, 2011).
Antidepressant Properties
Further research into arylpiperazinyl-cyclohexyl indole derivatives has revealed their potential as antidepressants. By evaluating these compounds' affinity for serotonin transporters and receptors, researchers have identified promising candidates for the next generation of antidepressants, emphasizing the critical role of structural design in developing effective therapeutics (Dahui Zhou et al., 2008).
Cognitive Disorder Treatment
Compounds with piperazin-1-yl methyl-N₁-arylsulfonyl indole derivatives have been investigated for their potential as ligands for the 5-HT₆ receptor, with significant implications for treating cognitive disorders. This research demonstrates the importance of molecular design in targeting specific receptors, leading to potential new therapies for cognitive impairments (Nirogi et al., 2012).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets and cause various biological changes .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities .
Properties
IUPAC Name |
(5-chloro-1H-indol-2-yl)-[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN6O/c23-17-6-7-19-16(12-17)13-20(25-19)22(30)28-10-8-27(9-11-28)14-21-26-24-15-29(21)18-4-2-1-3-5-18/h6-7,12-13,15,18,25H,1-5,8-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHWNYXSXGZWMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)C4=CC5=C(N4)C=CC(=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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